N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a phenyl group, and a benzo-dioxine structure, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c24-29(25,18-7-8-19-20(15-18)28-14-13-27-19)22-9-4-10-23-11-12-26-21(16-23)17-5-2-1-3-6-17/h1-3,5-8,15,21-22H,4,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXAHBXWBTJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The phenylmorpholine is then reacted with a suitable propylating agent to introduce the propyl group. The resulting intermediate is further reacted with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride under appropriate conditions to yield the final product. Common reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-morpholinyl)propyl)-N’-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- 2-Phenyl-2,3-dihydrophenanthro[9,10-b][1,4]dioxine
Uniqueness
N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the morpholine ring and the benzo-dioxine structure differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Biological Activity
N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 306.38 g/mol
The presence of a sulfonamide group and a morpholine moiety suggests potential interactions with various biological targets, particularly in enzymatic pathways.
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in signaling pathways. For instance, studies on related compounds have demonstrated their inhibitory effects on glycogen synthase kinase 3β (GSK-3β), a critical enzyme implicated in various cellular processes including metabolism and cell survival .
In Vitro Studies
- Glycogen Synthase Kinase Inhibition : A study highlighted that derivatives of the phenylmorpholine series exhibited potent inhibition against GSK-3β. The mechanism involved competitive inhibition, which could lead to enhanced insulin signaling and potential applications in diabetes management .
- Cellular Effects : Compounds with similar structures have shown effects on cellular calcium mobilization and superoxide production in human neutrophils. For example, ND700C, a related benzodiazepine derivative, was found to inhibit superoxide anion production through a protein kinase A-dependent pathway . This suggests that this compound may also modulate oxidative stress responses.
In Vivo Studies
While specific in vivo data for this compound is limited, related compounds have demonstrated significant biological activities:
- Anti-inflammatory Effects : Similar sulfonamide derivatives have been noted for their anti-inflammatory properties by modulating cytokine release and immune cell activation.
Case Studies
Several case studies have investigated the pharmacological effects of structurally related compounds:
- Diabetes Management : A case study involving GSK-3β inhibitors showed promising results in improving glycemic control in diabetic models. The administration of these inhibitors led to reduced blood glucose levels and improved insulin sensitivity.
- Neuroprotective Effects : Another study explored the neuroprotective potential of morpholine derivatives against neurodegenerative diseases by inhibiting GSK-3β activity, suggesting that this compound might have similar applications.
Data Summary Table
Q & A
Q. How is N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide synthesized, and what key reaction conditions are critical for optimizing yield and purity?
Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. Key steps include:
- Precursor activation : Reacting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 3-(2-phenylmorpholin-4-yl)propylamine under basic conditions (e.g., sodium carbonate or triethylamine) to form the sulfonamide bond. Dynamic pH control (pH 9–10) is critical to minimize side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) to isolate the pure product .
Q. What characterization techniques are essential to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the benzodioxine core, sulfonamide linkage, and morpholine substituent. Aromatic protons in the 6.5–8.0 ppm range and sulfonamide protons near 3.0–4.0 ppm are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What initial biological screening approaches are recommended to assess its potential pharmacological activities?
Answer:
- Enzyme inhibition assays : Test for lipoxygenase (LOX) or cyclooxygenase (COX) inhibition using spectrophotometric methods (e.g., LOX inhibition via linoleic acid peroxidation) .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound?
Answer:
- Structural analogs : Synthesize derivatives with modifications to the benzodioxine core (e.g., halogenation), morpholine substituent (e.g., alkyl chain length variation), or sulfonamide group (e.g., replacing with carboxamide) .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition or cytotoxicity assays. For example, analogs with electron-withdrawing groups on the benzodioxine core may enhance LOX inhibition .
- Data correlation : Use computational tools (e.g., QSAR models) to correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
Q. Example SAR Table
| Derivative | Modification | Biological Activity (LOX IC₅₀, μM) |
|---|---|---|
| Parent | None | 12.5 ± 1.2 |
| Analog A | 7-Fluorobenzodioxine | 8.3 ± 0.9 |
| Analog B | Morpholine→Piperidine | 22.7 ± 2.1 |
Source: Adapted from and
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this sulfonamide derivative?
Answer:
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomal assays) to identify poor in vivo efficacy due to rapid clearance .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
- Dose-response alignment : Reconcile in vitro IC₅₀ values with achievable plasma concentrations in animal models. Adjust dosing regimens (e.g., sustained-release formulations) to bridge gaps .
Q. What methodological considerations are critical when performing molecular docking simulations to predict target interactions?
Answer:
- Protein preparation : Use X-ray or cryo-EM structures (e.g., PDB ID 1LOX for lipoxygenase) with resolved active sites. Optimize protonation states and remove crystallographic water molecules .
- Ligand parameterization : Assign partial charges (e.g., using AM1-BCC) and generate conformers (e.g., OMEGA software) to account for flexibility .
- Validation : Cross-validate docking poses with experimental data (e.g., mutagenesis studies or co-crystal structures) .
Q. How can the stability of this compound under various storage and experimental conditions be systematically evaluated?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), acidic/basic conditions (pH 3–10), and UV light. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Long-term stability : Store aliquots at –20°C, 4°C, and room temperature. Assess purity monthly over 6–12 months .
- Solution stability : Test solubility in DMSO, PBS, and cell culture media. Centrifuge to detect precipitation and measure concentration changes over 24–72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
